

A Comprehensive Analysis of the Thermal Stability of Fodurecid Disodium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of folic acid disodium, a critical parameter for its handling, processing, and storage in pharmaceutical and nutraceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding.

Thermal Degradation Profile

Folic acid and its salts, including the disodium form, undergo a multi-stage thermal decomposition process. The stability is significantly influenced by factors such as temperature, pH, and the presence of other excipients.[1][2][3] Generally, the degradation follows first-order reaction kinetics.[3][4]

The thermal decomposition of solid folic acid can be broadly categorized into three stages:

- Stage I: Initial loss of adsorbed or crystalline water.[1][2]
- Stage II: Decomposition of the glutamic acid moiety.[1] This is a significant step in the degradation pathway.
- Stage III: Subsequent breakdown of the pterin and p-aminobenzoic acid (PABA) structures, ultimately leading to carbonaceous residue.[1][5]



Studies have shown that folic acid's thermal stability is greater at neutral or alkaline pH compared to acidic conditions.[3][6][7]

Key Thermal Events and Degradation Products

The following table summarizes the key thermal events observed during the analysis of folic acid and its sodium salts.

Thermal Event	Approximate Temperature Range (°C)	Description	Primary Degradation Products	Citation
Water Loss	25 - 200	Loss of adsorbed and crystalline water.	Water	[1][2]
Onset of Decomposition	~180 - 200	Initial degradation, primarily involving the glutamic acid portion of the molecule.	Glutamic acid, Pteroic acid	[1][5]
Major Degradation	250 - 550	Significant mass loss due to the breakdown of the pterin and PABA moieties.	6-formylpterin, p- aminobenzoic acid	[2][5]

Experimental Protocols

This section details the standard methodologies employed for the thermal stability analysis of folic acid disodium.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

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TGA and DSC are fundamental techniques to assess the thermal stability and phase transitions of materials.

Objective: To determine the temperature and mass change associated with the thermal decomposition of folic acid disodium.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of the folic acid disodium sample into an aluminum or ceramic pan.
- Instrument Setup:
 - Place the sample pan and a reference pan (usually empty) into the instrument.
 - Set the heating rate, typically 10 °C/min.
 - Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
- Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
- Data Analysis:
 - TGA Curve: Analyze the plot of mass versus temperature to identify the onset of decomposition and the temperatures of maximum mass loss.
 - DTG Curve: The derivative of the TGA curve helps to pinpoint the temperatures of the fastest decomposition rates.
 - DSC Curve: Analyze the heat flow versus temperature plot to identify endothermic (e.g., melting, water loss) and exothermic (e.g., decomposition) events.



High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a powerful technique for separating, identifying, and quantifying folic acid and its thermal degradation products.[8][9]

Objective: To identify and quantify the major degradation products of folic acid disodium after thermal stress.

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

Methodology:

- Sample Preparation:
 - Subject the folic acid disodium sample to thermal stress (e.g., by heating in an oven at a specific temperature for a defined period).
 - Dissolve a known concentration of the thermally stressed sample in a suitable solvent,
 often a slightly alkaline aqueous solution, as folic acid solubility is pH-dependent.[10]
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used.[11]
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.
 [8][12]
 - Flow Rate: Typically 0.5 1.5 mL/min.[11]
 - Detection Wavelength: Folic acid and its degradation products are typically monitored at around 280 nm.[8]
 - Injection Volume: 10-20 μL.
- Data Analysis:



- Identify the peaks corresponding to folic acid and its degradation products by comparing their retention times with those of known standards.
- Quantify the amount of each compound by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.

Visualizations

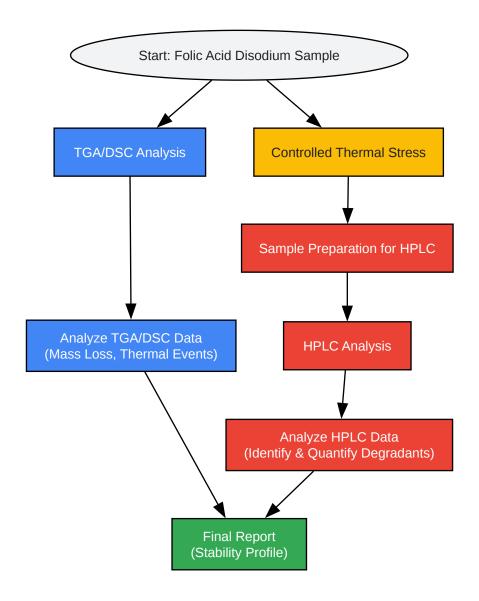
The following diagrams illustrate the thermal degradation pathway and a typical experimental workflow for thermal stability analysis.



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Caption: Thermal degradation pathway of folic acid disodium.





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Caption: Experimental workflow for thermal stability analysis.

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